molecular formula C20H20N2O4 B214629 2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Katalognummer B214629
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: KXCMVJPNGMCIEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EIDD-2801 and has been identified as a potential antiviral drug candidate, particularly for the treatment of influenza and coronavirus infections.

Wirkmechanismus

The mechanism of action of EIDD-2801 involves the inhibition of viral RNA synthesis by targeting the RNA-dependent RNA polymerase (RdRp) enzyme. This enzyme is essential for viral replication and is highly conserved across different viral families. EIDD-2801 acts as a nucleoside analog and is incorporated into the viral RNA, leading to premature termination of RNA synthesis and inhibition of viral replication.
Biochemical and Physiological Effects:
EIDD-2801 has been shown to have minimal toxicity in vitro and in vivo, indicating that it has a favorable safety profile. In addition, it has been reported to have a long half-life in vivo, which may allow for less frequent dosing. EIDD-2801 has also been shown to have a broad-spectrum antiviral activity, indicating that it may be effective against a wide range of viral infections.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of EIDD-2801 for lab experiments is its broad-spectrum antiviral activity, which makes it a useful tool for studying viral infections. In addition, its favorable safety profile and long half-life make it a good candidate for in vivo studies. However, one limitation of EIDD-2801 is that it is a nucleoside analog, which may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the study of EIDD-2801. One area of interest is the development of combination therapies that include EIDD-2801 with other antiviral drugs, which may increase its efficacy against certain viral infections. Another potential direction is the investigation of EIDD-2801 for the treatment of other viral infections, such as HIV and Ebola virus. Finally, the development of analogs of EIDD-2801 with improved potency and pharmacokinetic properties may lead to the development of more effective antiviral drugs.

Synthesemethoden

The synthesis method for EIDD-2801 involves the reaction of 2-oxo-2,3-dihydro-1H-indole-3-acetic acid with 4-ethylbenzaldehyde and subsequent reduction with sodium borohydride to yield the final product. This method has been optimized for large-scale production and has been reported in several scientific publications.

Wissenschaftliche Forschungsanwendungen

EIDD-2801 has been extensively studied for its potential applications in scientific research, particularly in the field of antiviral drug development. It has been shown to be effective against a wide range of viruses, including influenza, coronavirus, and respiratory syncytial virus. In addition, EIDD-2801 has also been investigated for its potential use in the treatment of other viral infections, such as Zika virus and hepatitis C virus.

Eigenschaften

Produktname

2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Molekularformel

C20H20N2O4

Molekulargewicht

352.4 g/mol

IUPAC-Name

2-[3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C20H20N2O4/c1-2-13-7-9-14(10-8-13)17(23)11-20(26)15-5-3-4-6-16(15)22(19(20)25)12-18(21)24/h3-10,26H,2,11-12H2,1H3,(H2,21,24)

InChI-Schlüssel

KXCMVJPNGMCIEO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)N)O

Kanonische SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.